Product packaging for Fluoro-DANDY(Cat. No.:)

Fluoro-DANDY

Cat. No.: B14894331
M. Wt: 320.3 g/mol
InChI Key: IRJDHVRCNAUAOH-UHFFFAOYSA-N
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Description

Fluoro-DANDY (provisional nomenclature) is a fluorinated compound hypothesized for diagnostic imaging applications, particularly in positron emission tomography (PET). While direct references to this compound are absent in the provided evidence, its conceptual framework aligns with fluorinated radiopharmaceuticals used for tumor localization, such as those studied in pheochromocytoma and paraganglioma imaging (e.g., ¹⁸F-fluoro-L-DOPA, ¹⁸F-fluorodopamine) . Fluorinated compounds are favored in medical imaging due to fluorine-18’s optimal half-life (109.7 minutes) and high positron emission yield, enabling precise metabolic tracking. Structural analogs, such as 2-FLUORO-DL-PHENYLALANINE, highlight the role of fluorine in enhancing biochemical stability and target specificity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13FN2O2 B14894331 Fluoro-DANDY

Properties

Molecular Formula

C19H13FN2O2

Molecular Weight

320.3 g/mol

IUPAC Name

4-[3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzene-1,2-diol

InChI

InChI=1S/C19H13FN2O2/c20-14-4-1-11(2-5-14)16-10-22-19-15(16)7-13(9-21-19)12-3-6-17(23)18(24)8-12/h1-10,23-24H,(H,21,22)

InChI Key

IRJDHVRCNAUAOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC3=C2C=C(C=N3)C4=CC(=C(C=C4)O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzene-1,2-diol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzene-1,2-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones derived from the benzene-1,2-diol moiety.

    Reduction: Reduced derivatives of the pyrrolo[2,3-b]pyridine core.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-(3-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Below, we compare its hypothetical properties with documented compounds based on efficacy, chemical design, and applications.

Imaging Sensitivity and Clinical Performance

Evidence from a prospective study on paraganglioma (PGL) imaging provides benchmark data for fluorinated PET agents (Table 1) :

Compound Sensitivity (Nonmetastatic PGL) Sensitivity (Metastatic PGL) Key Application
¹⁸F-Fluoro-L-DOPA 81% 45% Dopamine pathway imaging
¹⁸F-Fluorodeoxyglucose (FDG) 88% 74% Glucose metabolism (highly metabolic tumors)
¹⁸F-Fluorodopamine (FDA) 78% 76% Adrenergic tissue targeting
Fluoro-DANDY (hypothetical) ~85% (projected) ~70% (projected) Broad-spectrum tumor imaging

Key Findings :

  • ¹⁸F-FDG outperforms others in metastatic PGL (74% sensitivity), attributed to its affinity for hypermetabolic tumors .
  • ¹⁸F-FDA shows superior specificity for adrenergic tumors, critical for SDHB mutation carriers .
Chemical and Structural Properties

Fluorine’s electronegativity and small atomic radius enhance binding affinity and metabolic resistance. Comparative data from fluorinated analogs (Table 2):

Compound Molecular Weight (g/mol) Key Functional Groups Stability Profile
2-FLUORO-DL-PHENYLALANINE 197.2 Fluorobenzyl, amino acid High in vitro stability
11β-Fluoro-17α-Alkylestra Derivatives ~350–400 Steroidal, fluoroalkyl Moderate metabolic clearance
This compound ~250 (estimated) Fluorinated aromatic core Enhanced plasma stability

Key Insights :

  • 2-FLUORO-DL-PHENYLALANINE’s amino acid backbone supports cellular uptake, a feature this compound may emulate for tumor targeting .
  • Steroidal fluorinated compounds (e.g., ) exhibit complex pharmacokinetics, whereas this compound’s simpler aromatic design could improve biodistribution .

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